molecular formula C22H19N B14744976 2-Benzyl-7-methyl-3-phenyl-1h-indole CAS No. 6304-71-8

2-Benzyl-7-methyl-3-phenyl-1h-indole

Cat. No.: B14744976
CAS No.: 6304-71-8
M. Wt: 297.4 g/mol
InChI Key: IYIWBHFXMFTRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-7-methyl-3-phenyl-1h-indole is a synthetic indole derivative intended for research use in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in many therapeutic agents . This particular compound features a 2-benzyl substitution pattern, similar to other researched indoles , along with additional 7-methyl and 3-phenyl modifications that may influence its physicochemical properties and interaction with biological targets. Indole derivatives have demonstrated significant potential in various research areas, including as scaffolds for developing novel anticancer agents that target pathways such as tubulin polymerization , and as antimicrobial compounds with activity against resistant strains . Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly how multisubstituted indole cores interact with enzymes and receptors involved in disease pathways . The compound serves as a valuable building block for the synthesis of more complex molecules and for biochemical screening. Handling Note: Keep in a dark place under an inert atmosphere at room temperature. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6304-71-8

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

2-benzyl-7-methyl-3-phenyl-1H-indole

InChI

InChI=1S/C22H19N/c1-16-9-8-14-19-21(18-12-6-3-7-13-18)20(23-22(16)19)15-17-10-4-2-5-11-17/h2-14,23H,15H2,1H3

InChI Key

IYIWBHFXMFTRFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-methyl-3-phenyl-1h-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently employed. These methods allow for the efficient synthesis of indole derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-methyl-3-phenyl-1h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-7-methyl-3-phenyl-1h-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-7-methyl-3-phenyl-1h-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission. Additionally, the compound may inhibit certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent pattern on the indole ring significantly impacts molecular properties. Below is a comparative analysis with two structurally related indole derivatives:

Table 1: Comparative Data for Selected Indole Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility (Predicted) Melting Point (°C) Biological Activity (Reported)
2-Benzyl-7-methyl-3-phenyl-1H-indole 2-Benzyl, 7-Methyl, 3-Phenyl ~343.45 Low (lipophilic) Not reported Hypothesized CNS activity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Chloro, 3-Methyl, 2-Carboxylic acid 225.63 Moderate (polar group) Not provided Antimicrobial
5-Methoxy-1H-indole-3-acetic acid 5-Methoxy, 3-Acetic acid 205.20 High (hydrophilic) 158–160 Plant growth regulator

Key Observations :

  • Lipophilicity : The benzyl and phenyl groups in the target compound enhance lipophilicity compared to analogs with polar substituents (e.g., carboxylic acid or methoxy groups). This property may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Crystallographic Behavior : Structural determination of such compounds often employs programs like SHELXL for refinement and ORTEP-III for graphical representation . For example, the phenyl and benzyl groups may induce specific torsion angles or intermolecular π-π interactions in the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.